Cas no 75969-59-4 ( )

structure
化学的及び物理的性質
名前と識別子
-
- 2-[(2-amino-3-phenylpropanoyl)amino]acetic acid
- 75969-59-4
- L-Phenylalanylglycine
- NSC 89183
- SCHEMBL1329815
- NSC 89182
- PD119122
- NSC-118489
- phenylalanyl-glycine
- 4294-26-2
- NSC-163390
- NSC 126855
- Phenylalanyl-glycin
- NCIOpen2_005536
- Glycine, N-DL-phenylalanyl-
- FG
- AKOS009156748
- NSC-126855
- Phenylalanylglycine
- N-L-Phenylalanylglycine
- DL-Phenylalanylglycine
- NSC163390
- GLUBLISJVJFHQS-UHFFFAOYSA-N
- NSC-89183
- 6491-53-8
- NSC118489
- SY264470
- NSC89182
- NSC126855
- NSC89183
- NSC-89182
- MFCD00021728
- Glycine, N-L-phenylalanyl-
- 2-[(2-amino-3-phenyl-propanoyl)amino]acetic acid
- DS-012664
-
-
- インチ: InChI=1S/C11H14N2O3/c12-9(11(16)13-7-10(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)
- InChIKey: GLUBLISJVJFHQS-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)N
計算された属性
- せいみつぶんしりょう: 222.10000
- どういたいしつりょう: 222.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.4Ų
- 疎水性パラメータ計算基準値(XlogP): -2.5
じっけんとくせい
- PSA: 92.42000
- LogP: 0.84840
関連文献
-
1. 264. Peptides. Part VI. Further studies of the synthesis of peptides through anhydrides of sulphuric acidD. W. Clayton,J. A. Farrington,G. W. Kenner,J. M. Turner J. Chem. Soc. 1957 1398
-
2. 265. Peptides. Part VII. The preparation and use of p-nitrophenyl thiolestersJ. A. Farringrton,P. J. Hextall,G. W. Kenner,J. M. Turner J. Chem. Soc. 1957 1407
-
G. C. Stelakatos,N. Argyropoulos Chem. Commun. (London) 1966 270b
-
4. N-(2-carboxybenzoyl)-L-phenylalanylglycine: a low molecular-mass gelling agentH. Thijs Stock,Nicholas J. Turner,Raymond McCague J. Chem. Soc. Chem. Commun. 1995 2063
-
5. N-Hydroxy amides. Part 6. Synthesis and spectroscopic properties of 1-hydroxypiperazine-2,5-dionesMasayasu Akiyama,Akira Katoh,Yuko Tsuchiya J. Chem. Soc. Perkin Trans. 1 1989 235
-
6. Incorporation of aerobic oxygen into the hydroxyglycyl intermediate during formation of C-terminal peptide amides by peptidylglycine α-amidating monooxygenase (PAM)T. Mark Zabriskie,Hengmiao Cheng,John C. Vederas J. Chem. Soc. Chem. Commun. 1991 571
-
7. Studies on transition-metal–peptide complexes. Part 12. Copper(II) complexes of dipeptides containing phenylalanine and tyrosineTamás Kiss,Zoltán Szücs J. Chem. Soc. Dalton Trans. 1986 2443
-
8. 385. Peptides. Part I. The synthesis of peptides through anhydrides of sulphuric acidG. W. Kenner,R. J. Stedman J. Chem. Soc. 1952 2069
-
9. Polypeptides. Part VI. Variations of the terminal amide position in the C-terminal tetrapeptide amide sequence of the gastrinsH. Gregory,A. H. Laird,J. S. Morley,J. M. Smith J. Chem. Soc. C 1968 522
-
D. Stevenson,G. T. Young J. Chem. Soc. C 1969 2389
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